4-Hydroxy-5-(methylsulfonyl)valeric acid
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Overview
Description
4-Hydroxy-5-(methylsulfonyl)valeric acid is an organic compound with the molecular formula C6H12O5S It is a derivative of valeric acid, characterized by the presence of a hydroxy group at the fourth position and a methylsulfonyl group at the fifth position on the valeric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(methylsulfonyl)valeric acid typically involves the following steps:
Starting Material: The synthesis begins with valeric acid as the starting material.
Methylsulfonylation: The methylsulfonyl group is introduced at the fifth position through sulfonylation reactions using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(methylsulfonyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-5-(methylsulfonyl)valeric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(methylsulfonyl)valeric acid involves its interaction with molecular targets and pathways. The hydroxy and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyvaleric acid: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
5-Methylsulfonylvaleric acid: Lacks the hydroxy group, affecting its reactivity and applications.
Valeric acid: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-Hydroxy-5-(methylsulfonyl)valeric acid is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
15396-28-8 |
---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-hydroxy-5-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-12(10,11)4-5(7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
ZFUNJAJBEYETFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CCC(=O)O)O |
Origin of Product |
United States |
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